2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Overview
Description
The compound “2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure consisting of two nitrogen-containing rings. Attached to this core are a cyclopropyl group and a prop-2-yn-1-yl group .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a bicyclic core with various functional groups attached. The presence of the prop-2-yn-1-yl group indicates a triple bond, which could have significant effects on the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The prop-2-yn-1-yl group, for example, could potentially undergo addition reactions due to the presence of the triple bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of a triple bond in the prop-2-yn-1-yl group could affect the compound’s polarity and solubility .Scientific Research Applications
Synthesis and Biological Activities
Synthesis Methods and Biological Activities : Various studies have focused on the synthesis of compounds related to the chemical structure of 2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, noting their biological activities. For instance, Zaki et al. (2016) explored the regioselectivity of 1,3-dipolar cycloadditions and the antimicrobial activity of pyrazolo[1,5-a]pyrimidines and related compounds, highlighting their effectiveness against both gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016).
Pharmaceutical Synthesis : Sagitova et al. (2019) described the synthesis of pharmaceutically relevant 2-(pyrazol-5-yl)-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridines, which can be synthesized via reactions involving acetylene (Sagitova et al., 2019).
Antibacterial Activity : M. Rani et al. (2015) focused on the synthesis of pyrazoline derivatives and their in-vitro antibacterial activity, demonstrating the potential of these compounds in medical applications (Rani, Yusuf, Khan, Sahota, & Pandove, 2015).
Heterocyclic Synthesis : Elnagdi et al. (1975) explored the reactions involving β-cyanoethylhydrazine, leading to the synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives. Such research highlights the diversity in the synthesis of complex heterocyclic compounds (Elnagdi, Fleita, & Elmoghayar, 1975).
Applications in Organic Chemistry
Nucleophilic Reactions : Sathishkannan et al. (2017) studied the nucleophilic ring-opening reactions of trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates with hydrazines, showing the potential of such reactions in organic synthesis (Sathishkannan, Tamilarasan, & Srinivasan, 2017).
Ligand Role in Color Tuning : Stagni et al. (2008) reported on the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated complexes, which included pyrazinyltetrazolate ligands, highlighting the essential role of the ancillary ligand in color tuning (Stagni et al., 2008).
Synthetic Routes and Biological Evaluation : Kendre, Landge, and Bhusare (2015) synthesized a new series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, which were evaluated for their antibacterial and anti-inflammatory activities (Kendre, Landge, & Bhusare, 2015).
Future Directions
Given the structural complexity of this compound, it could be of interest for further study in various fields, including medicinal chemistry and materials science. Its synthesis and characterization would be a significant first step, followed by studies to determine its physical properties, reactivity, and potential biological activity .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes like α-amylase, pancreatic lipase (PL), and β-glucuronidase .
Mode of Action
For instance, imidazole derivatives have been found to inhibit the activity of α-amylase, pancreatic lipase, and β-glucuronidase .
Biochemical Pathways
For example, inhibition of α-amylase and pancreatic lipase can disrupt the digestion and absorption of carbohydrates and lipids, respectively . Inhibition of β-glucuronidase can affect the metabolism of glucuronides .
Pharmacokinetics
Imidazole, a similar compound, is known to be highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain hydrolase enzymes, which are crucial for the breakdown of biomolecules . The interaction between this compound and these enzymes involves binding to the active site, thereby preventing substrate access and subsequent catalysis. Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and altering cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses to external stimuli . Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For instance, it binds to the active sites of enzymes, inhibiting their catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Properties
IUPAC Name |
2-cyclopropyl-5-prop-2-ynyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-5-14-6-7-15-11(9-14)8-12(13-15)10-3-4-10/h1,8,10H,3-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYWEVKUNRXUGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN2C(=CC(=N2)C3CC3)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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